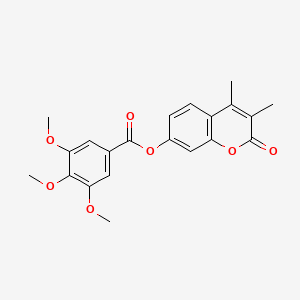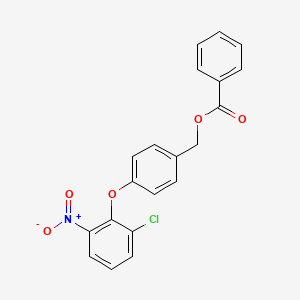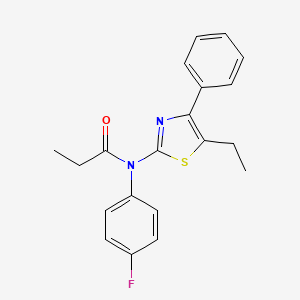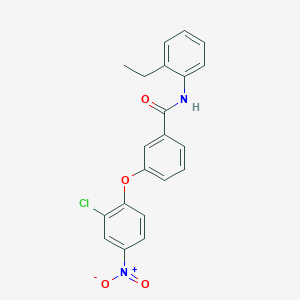
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
概要
説明
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin and trimethoxybenzoate, which may enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, green chemistry principles might be applied, such as using less hazardous solvents and reagents, to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols
科学的研究の応用
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and fragrances.
作用機序
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The coumarin moiety is known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The trimethoxybenzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of various bioactive compounds.
Uniqueness
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to its combined structural features, which may confer enhanced biological activity compared to its individual components. The presence of both the coumarin and trimethoxybenzoate moieties allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
特性
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-12(2)20(22)28-16-10-14(6-7-15(11)16)27-21(23)13-8-17(24-3)19(26-5)18(9-13)25-4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRDAXHTYAZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-(methylthio)benzenesulfonamide](/img/structure/B3513970.png)
![2-[[5-(methoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B3513981.png)
![3,4-dichloro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3513983.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3513987.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3513994.png)



![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3514028.png)
![N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B3514030.png)

![N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3514046.png)
![4,5,6,7-tetrachloro-2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3514060.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3514064.png)
